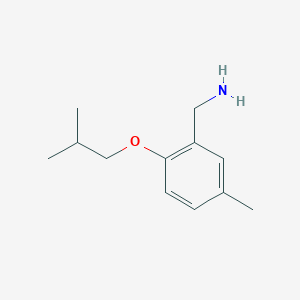

2-Isobutoxy-5-methylbenzylamine

Beschreibung

2-Isobutoxy-5-methylbenzylamine is an organic compound with the molecular formula C12H19NO It is characterized by the presence of an isobutoxy group and a methyl group attached to a benzylamine structure

Eigenschaften

IUPAC Name |

[5-methyl-2-(2-methylpropoxy)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO/c1-9(2)8-14-12-5-4-10(3)6-11(12)7-13/h4-6,9H,7-8,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQZZHEXXKFSVFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OCC(C)C)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Methodology:

- Starting materials: p-Hydroxybenzyl alcohol and halogenated isobutane (preferably bromoisobutane for higher yield).

- Reaction conditions: The substitution reaction is carried out under basic conditions, typically using potassium carbonate or sodium carbonate as the base, with a phase transfer catalyst such as potassium iodide or tetra-n-butylammonium bromide to facilitate nucleophilic substitution.

- Solvent: N,N-Dimethylformamide (DMF) is preferred due to its excellent solubility for inorganic salts and organic substrates, accelerating the reaction.

- Reaction parameters: Conducted at temperatures ranging from room temperature (~25°C) to about 50°C, with an optimal temperature around 40°C to balance reaction rate and selectivity.

Reaction:

$$

\text{p-Hydroxybenzyl alcohol} + \text{Halogenated isobutane} \xrightarrow[\text{Base}]{\text{Solvent}} \text{p-Isobutoxybenzyl alcohol}

$$

Chlorination to Form p-Isobutoxybenzyl Chloride

The benzyl alcohol is converted into the corresponding benzyl chloride using thionyl chloride (SOCl₂).

Procedure:

- Reagents: p-Isobutoxybenzyl alcohol, thionyl chloride.

- Conditions: The reaction is performed in an inert solvent such as dichloromethane or ethyl acetate, cooled to below 5°C to control exothermicity.

- Process:

- Dissolve the benzyl alcohol in dichloromethane.

- Add thionyl chloride dropwise, maintaining the temperature below 5°C.

- After addition, stir and gradually heat to around 80°C to complete the reaction.

- Remove excess reagents and solvents under reduced pressure.

- Purify the benzyl chloride via distillation or extraction.

Yield:

- Typically yields are high (~85-87%) with TLC monitoring confirming completion.

Amination to Obtain p-Isobutoxybenzylamine

The key step involves converting the benzyl chloride into the benzylamine via nucleophilic substitution with ammonia.

Method:

- Reagents: p-Isobutoxybenzyl chloride, ammonia (preferably aqueous or anhydrous), and a catalytic amount of copper oxide.

- Conditions:

- Conducted at low temperatures (~5°C to 10°C) to control reaction rate and minimize side reactions.

- The reaction mixture is stirred, and the amine is formed via nucleophilic attack on the benzyl chloride.

- Process:

- Add p-isobutoxybenzyl chloride dropwise to ammonia solution in a reactor cooled to below 5°C.

- After complete addition, gradually warm to around 60°C to facilitate the reaction.

- Filter to remove insoluble impurities.

- Remove excess ammonia under reduced pressure.

- Purify the product via distillation or rectification, obtaining a high-purity benzylamine.

Yield:

- The process yields approximately 76-81% of pure p-isobutoxybenzylamine, with GC purity exceeding 99%.

Data Summary Table

| Step | Starting Material | Reagents | Solvent | Temperature | Reaction Time | Yield | Notes |

|---|---|---|---|---|---|---|---|

| 1 | p-Hydroxybenzyl alcohol + halogenated isobutane | K₂CO₃, KI | DMF | 25–50°C | Several hours | ~80% | Nucleophilic substitution |

| 2 | p-Isobutoxybenzyl alcohol | SOCl₂ | Dichloromethane | <5°C (dropwise), 80°C | 1–2 hours | 85–87% | Chlorination |

| 3 | p-Isobutoxybenzyl chloride | NH₃ | Methanol or aqueous | 5–60°C | Several hours | 76–81% | Nucleophilic substitution |

Research Findings and Optimization Insights

- Reaction Conditions: Maintaining low temperatures during chlorination and amination minimizes side reactions and improves selectivity.

- Solvent Choice: DMF and dichloromethane are preferred for their solubility and reactivity profiles.

- Catalysts and Additives: Use of phase transfer catalysts and copper oxide enhances reaction rates and yields.

- Industrial Considerations: The process avoids hazardous reagents like DBU, NBS, and Hofmann degradation steps, favoring milder conditions suitable for scale-up.

Analyse Chemischer Reaktionen

Types of Reactions

2-Isobutoxy-5-methylbenzylamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The benzylamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Aldehydes or ketones.

Reduction: Various amine derivatives.

Substitution: Substituted benzylamine derivatives.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

2-Isobutoxy-5-methylbenzylamine is utilized as a versatile building block in organic synthesis. It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. The compound's amine functionality allows it to participate in several reactions, including:

- Amidation Reactions : The compound can be employed in base-promoted amidation processes, which are crucial for forming amide bonds from esters. This application is significant in synthesizing pharmaceutical intermediates and other organic compounds .

- Synthesis of Chiral Amines : Recent advancements have demonstrated the utility of this compound in enantioselective syntheses. It can be used to produce chiral amines with high enantiomeric excess, which are valuable in drug development .

Medicinal Chemistry

The medicinal applications of this compound are primarily linked to its role as a precursor for bioactive compounds:

- Pharmaceutical Intermediates : The compound is involved in synthesizing various drug candidates, particularly those targeting neurological disorders and cardiovascular diseases. Its structural similarity to other bioactive amines allows it to be modified into potent therapeutic agents .

- Inhibitory Activities : Some derivatives of this compound exhibit inhibitory effects on specific enzymes related to hypertension and cardiac insufficiency. This makes it a candidate for developing antihypertensive medications .

Stabilizer in Solvent Formulations

In industrial applications, this compound functions as a stabilizer for organic solvents:

- Acid Stabilization : The compound is effective in stabilizing halogenated hydrocarbons against acidification over time. This property is beneficial for maintaining the integrity of solvent formulations used in cleaning and industrial processes .

- Corrosion Prevention : When incorporated into solvent systems, this compound helps protect cleaning equipment from corrosion, enhancing the longevity and efficiency of cleaning operations .

Case Study 1: Amidation Reaction Optimization

Researchers have explored the optimization of amidation reactions using this compound as a key reactant. By adjusting reaction conditions such as temperature and base concentration, they achieved high yields of desired amides, demonstrating the compound's utility in synthetic methodologies.

Case Study 2: Chiral Synthesis Applications

A study focused on the use of this compound in synthesizing chiral amines revealed its potential to produce compounds with up to 98% enantiomeric excess. This finding highlights its significance in developing pharmaceuticals where stereochemistry is critical.

Wirkmechanismus

The mechanism of action of 2-Isobutoxy-5-methylbenzylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-Isobutoxybenzylamine

- 5-Methylbenzylamine

- 2-Isobutoxy-5-methylphenol

Uniqueness

2-Isobutoxy-5-methylbenzylamine is unique due to the presence of both an isobutoxy group and a methyl group on the benzylamine structure. This combination of functional groups imparts specific chemical and physical properties that differentiate it from other similar compounds. For example, the isobutoxy group can influence the compound’s solubility and reactivity, while the methyl group can affect its steric and electronic properties.

Biologische Aktivität

2-Isobutoxy-5-methylbenzylamine is a compound that has garnered attention for its potential biological activities. This article synthesizes various research findings, case studies, and data tables to explore its mechanisms of action, biological effects, and therapeutic implications.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes an isobutoxy group and a methylbenzylamine moiety. This configuration suggests potential interactions with various biological targets.

The biological activity of this compound can be attributed to its ability to interact with specific receptors and enzymes:

- Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit certain enzymes, which could affect metabolic pathways.

- Receptor Binding : The compound has been investigated for binding affinity to various receptors, suggesting potential roles in modulating receptor activity.

Biological Activity Overview

Research has shown that this compound exhibits several biological activities, including:

- Antimicrobial Activity : In vitro studies have demonstrated effectiveness against a range of bacterial strains.

- Cytotoxic Effects : Investigations into its cytotoxicity reveal that it may induce apoptosis in certain cancer cell lines.

- Neuroprotective Properties : Some studies suggest that the compound may have neuroprotective effects, potentially beneficial in neurodegenerative disease models.

Table 1: Biological Activities of this compound

| Mechanism | Description | Reference |

|---|---|---|

| Enzyme Inhibition | Inhibits phospholipase A2 activity | |

| Receptor Modulation | Binds to adrenergic receptors | |

| Apoptosis Induction | Triggers caspase activation in cancer cells |

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- Antimicrobial Efficacy : A study examined the compound's effectiveness against multi-drug-resistant bacterial strains, demonstrating significant inhibition compared to standard antibiotics.

- Cancer Research : In a preclinical model, treatment with this compound resulted in reduced tumor growth in xenograft models of breast cancer.

- Neurodegenerative Disease Models : Research on its neuroprotective properties showed that the compound could mitigate neuronal cell death induced by oxidative stress, suggesting a potential role in treating conditions like Alzheimer's disease.

Q & A

Q. What methodological flaws lead to inconsistent yields in scaled-up syntheses of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.